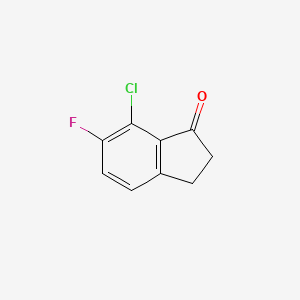

7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one

描述

属性

IUPAC Name |

7-chloro-6-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNPXHSEDNMJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801259856 | |

| Record name | 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881190-95-0 | |

| Record name | 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881190-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity.

化学反应分析

7-Chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

科学研究应用

1. Medicinal Chemistry

7-Chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one is being investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets:

-

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values suggesting efficacy comparable to standard antibiotics.

Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.0039 Escherichia coli 0.025 -

Antifungal Activity : The compound also shows antifungal activity against strains like Candida albicans, indicating its potential in treating fungal infections.

Fungal Strain MIC (mg/mL) Candida albicans 0.0048 Fusarium oxysporum 0.039

2. Materials Science

In materials science, the compound is explored for its role in synthesizing advanced materials with unique electronic properties. Its halogen substituents can significantly influence the physical properties of the resulting materials, making it valuable in developing specialty chemicals.

3. Biological Studies

Research into the biological effects of halogenated compounds similar to this compound has revealed its potential interactions with cellular targets such as enzymes and receptors. This interaction can lead to various physiological effects, enhancing its applicability in drug design .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Study on Antibacterial Activity :

A study evaluated various halogenated indanone derivatives for their antibacterial properties, revealing that the presence of chlorine significantly enhances antibacterial activity against key bacterial strains.

Evaluation of Antifungal Properties :

Research focusing on antifungal efficacy demonstrated that compounds with similar structures exhibit promising antifungal activity against Candida species, suggesting further exploration could yield valuable insights for therapeutic applications.

作用机制

The mechanism of action of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The antifungal activity could result from interference with fungal cell membrane synthesis or function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one can be contextualized against related dihydroindenones and chalcone derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Observations

Substituent Position and Electronic Effects :

- The 7-chloro-6-fluoro substitution pattern in the target compound provides a balance of electron-withdrawing effects, enhancing stability and directing electrophilic substitution reactions. In contrast, 5-chloro-6-methoxy derivatives (e.g., ) prioritize methoxy’s electron-donating effects, enabling Claisen-Schmidt condensations for bioactive heterocycles .

- 6,7-Dichloro analogues () exhibit higher lipophilicity but reduced solubility, limiting their utility in aqueous systems .

Biological Activity: Chalcone derivatives like 6-hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-Inden-1-one () demonstrate potent anti-inflammatory and ROS-inhibitory activities due to the benzylidene moiety, which is absent in simpler halogenated indenones . 5-Chloro-6-methoxy derivatives are pivotal in anticancer drug discovery, as seen in arylidene indanones targeting NSCLC .

Synthetic Utility: Microwave-assisted cyclocondensation () and Claisen-Schmidt reactions () are common for functionalizing dihydroindenones. The target compound’s halogenation may favor nucleophilic aromatic substitution or cross-coupling reactions.

Structural Isomerism: 5-Chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one () is a positional isomer of the target compound, with chlorine at position 5 instead of 7. This minor structural shift could alter steric interactions in protein binding pockets .

Research Findings and Implications

- Drug Design: Fluorine’s electronegativity in 7-chloro-6-fluoro derivatives enhances metabolic stability and bioavailability compared to non-halogenated indenones. This is critical for CNS-targeting drugs where blood-brain barrier penetration is essential.

- Material Science: The rigid indenone core is exploited in liquid crystals and polymers, with halogenation tuning thermal stability .

- Limitations : Unlike chalcone hybrids (–4), the target compound lacks extended conjugation, limiting its direct bioactivity. However, its role as a synthetic intermediate compensates for this .

生物活性

7-Chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and pharmacological applications.

The molecular formula of this compound is with a molecular weight of approximately 180.59 g/mol. The compound features a chloro and fluoro substituent on the indene ring, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study indicated that certain derivatives of indene compounds exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, suggesting promising activity against these cancer types .

The mechanism through which this compound exerts its anticancer effects may involve the modulation of microtubule dynamics. Compounds with similar structures have been shown to destabilize microtubules, leading to apoptosis in cancer cells. Specifically, studies have demonstrated that these compounds can enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 μM .

Case Studies

- Cytotoxicity in Cancer Cells : A comparative study evaluated several indene derivatives for their cytotoxic effects on MDA-MB-231 and HepG2 cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .

- Microtubule Destabilization : In vitro assays demonstrated that specific analogs could inhibit microtubule assembly by up to 52%, confirming their role as microtubule-destabilizing agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.59 g/mol |

| IC50 (MDA-MB-231) | 2.43 - 7.84 μM |

| IC50 (HepG2) | 4.98 - 14.65 μM |

| Mechanism | Microtubule destabilization |

常见问题

Q. What are the standard synthetic routes for preparing 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one?

A common approach involves halogenation of the indenone core. For example, fluorination and chlorination can be achieved using reagents like Selectfluor™ or N-chlorosuccinimide (NCS) under controlled conditions. A related synthesis (for a trifluoromethyl analog) starts with a substituted indenone and employs nucleophilic substitution or cross-coupling reactions to introduce halogens . Purification often involves column chromatography (e.g., pentane:ethyl acetate gradients) to isolate the product with >95% purity .

Q. How is structural characterization performed for this compound?

Key techniques include:

- 1H/13C NMR : Assigning signals for the ketone, aromatic protons, and dihydroindene backbone. For example, splitting patterns in the 1H NMR spectrum can differentiate between ketone and enol tautomers (observed as a 0.5:1 ratio in a related compound) .

- X-ray crystallography : Programs like SHELXL or SHELXS refine crystal structures to confirm bond lengths/angles and halogen positioning .

- Melting point analysis : Used to verify purity (e.g., mp 46–50°C for a structurally similar aldehyde) .

Q. What safety precautions are required when handling this compound?

While specific toxicity data for this compound is limited, related halogenated indenones require:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers under inert gas (N2/Ar) to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated indenones like this compound?

- Reagent stoichiometry : Excess fluorinating/chlorinating agents (e.g., 1.2–1.5 eq) improve halogenation efficiency but require careful quenching to avoid side reactions.

- Catalysis : Transition metals (e.g., Pd or Cu) can mediate cross-coupling steps for regioselective halogen placement .

- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in SNAr reactions .

Q. How do researchers resolve contradictions in spectroscopic data for tautomeric forms?

For compounds exhibiting keto-enol tautomerism (e.g., 1H NMR signals split between tautomers):

- Variable-temperature NMR : Cooling the sample slows tautomer interconversion, allowing distinct signals to resolve .

- Computational modeling : Density Functional Theory (DFT) predicts the stability of tautomers and validates experimental observations .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

- SHELX suite : For refining crystallographic data and analyzing intermolecular interactions (e.g., halogen bonding) .

- Molecular docking software : To predict binding affinities if the compound is studied for biological activity (e.g., enzyme inhibition) .

- Gaussian or ORCA : For calculating frontier molecular orbitals (HOMO/LUMO) to understand reactivity .

Q. How can stability challenges in halogenated indenones be addressed during storage?

- Degradation studies : Monitor via HPLC or TLC under varying conditions (light, humidity) to identify instability triggers.

- Stabilizers : Adding radical scavengers (e.g., BHT) or storing under argon mitigates oxidation .

- Lyophilization : For long-term storage, lyophilize the compound to remove hydrolytic water .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。